trimethyl(phenoxy)silane synthesis and characterization techniques
trimethyl(phenoxy)silane synthesis and characterization techniques
An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl(phenoxy)silane
For researchers, scientists, and drug development professionals, trimethyl(phenoxy)silane (CAS No. 1529-17-5) is a valuable compound, primarily utilized as a trimethylsilyl protecting group for phenols and as an intermediate in organic synthesis.[1] Its synthesis is straightforward, and its characterization relies on standard analytical techniques. This guide provides a detailed overview of its synthesis, purification, and characterization methodologies.
Synthesis of Trimethyl(phenoxy)silane
Trimethyl(phenoxy)silane is most commonly synthesized by the silylation of phenol. This involves reacting phenol with a silylating agent, which provides the trimethylsilyl group (-Si(CH₃)₃). The two most prevalent methods use either hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMCS) as the silylating agent.
Synthesis via Hexamethyldisilazane (HMDS)
This method is often preferred due to its mild conditions and the formation of ammonia as the only byproduct, which is easily removed. The reaction can be performed neat or with a catalyst.
Reaction Scheme: 2 C₆H₅OH + (CH₃)₃Si-NH-Si(CH₃)₃ → 2 C₆H₅O-Si(CH₃)₃ + NH₃
Experimental Protocol: A mixture of phenol (10 mmol) and hexamethyldisilazane (7.5 mmol) is prepared.[2][3] For an uncatalyzed reaction, the mixture is stirred under reflux for approximately one hour.[4] Alternatively, for a catalyzed reaction, a catalyst such as P₂O₅/Al₂O₃ (0.1 g) is added, and the mixture is stirred at room temperature.[2][3][5] The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:EtOAc (9:1).[2][3][5]
Purification: Upon completion, the reaction mixture can be purified by one of two primary methods:
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Vacuum Distillation: The reaction mixture is distilled under vacuum. The product fraction is collected, yielding a colorless oil.[4]
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Chromatography: For the catalyzed reaction, the catalyst is first removed by filtration. The filtrate is then evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel, using n-hexane as the eluent.[2][3][5]
Synthesis via Chlorotrimethylsilane (TMCS)
This classic method involves the reaction of phenol with TMCS in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme: C₆H₅OH + (CH₃)₃Si-Cl + Base → C₆H₅O-Si(CH₃)₃ + Base·HCl
Experimental Protocol: To a stirred solution of phenol (50.0 mmol), triethylamine (75.0 mmol), and sodium iodide (10 mmol) in anhydrous dimethylformamide (30 mL), chlorotrimethylsilane (60.0 mmol) is added.[6] The solution is stirred at 80 °C under a nitrogen atmosphere for 12 hours.[6]
Purification: After cooling to room temperature, cold water is added, and the aqueous solution is extracted with light petroleum.[6] The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine, then dried and evaporated under reduced pressure to yield the product.[6]
Synthesis Data
| Method | Silylating Agent | Catalyst/Base | Conditions | Yield | Citation |
| Method 1 | Hexamethyldisilazane | None | Reflux, 1h | ~80% | [4] |
| Method 2 | Hexamethyldisilazane | P₂O₅/Al₂O₃ | Room Temp. | 89% | [2][3][5] |
| Method 3 | Chlorotrimethylsilane | Triethylamine/NaI | 80 °C, 12h | High | [6] |
Characterization Techniques
Once synthesized and purified, the identity and purity of trimethyl(phenoxy)silane are confirmed using a combination of physical property measurements and spectroscopic analysis.
Physical Properties
Trimethyl(phenoxy)silane is a clear, colorless liquid at room temperature.[5][7]
| Property | Value | Citation |
| Molecular Formula | C₉H₁₄OSi | [2][8] |
| Molecular Weight | 166.29 g/mol | [2][8] |
| Boiling Point | 81 °C @ 23 mmHg | [5] |
| Density | 0.92 g/mL @ 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.478 | [5] |
| Melting Point | -55 °C | [5] |
Spectroscopic Characterization
Methodologies:
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Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ²⁹Si NMR spectra are recorded on an NMR spectrometer. Samples are typically dissolved in a deuterated solvent like chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm).
-
Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum is obtained using an FTIR spectrometer. For liquid samples, this is often done using Attenuated Total Reflectance (ATR), where a drop of the sample is placed directly on the ATR crystal.[9][10]
-
Mass Spectrometry (MS): Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS).[11][12] Electron Ionization (EI) is a common method for generating ions.
Expected Spectroscopic Data:
| Technique | Peak/Shift (ppm or cm⁻¹) | Assignment | Citation |
| ¹H NMR | ~0.3 ppm (singlet, 9H) | -Si(CH ₃)₃ | [4] |
| ~6.9-7.3 ppm (multiplet, 5H) | Aromatic Protons (-C₆H ₅) | [4] | |
| ¹³C NMR | ~0 ppm | -C H₃ | [6][13] |
| ~120-155 ppm | Aromatic C arbons | [14] | |
| ²⁹Si NMR | ~18-22 ppm | -O-Si (CH₃)₃ | [15][16][17] |
| FTIR | ~1250 cm⁻¹ | Si-CH₃ symmetric deformation | [18] |
| ~915 cm⁻¹ | Si-O-C stretch | ||
| ~845 cm⁻¹ | Si-C stretch | [18] | |
| Mass Spec. | m/z = 166 | [M]⁺ (Molecular Ion) | [12] |
| m/z = 151 | [M - CH₃]⁺ |
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of trimethyl(phenoxy)silane.
Caption: General workflow for synthesis and characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. Trimethyl(phenoxy)silane synthesis - chemicalbook [chemicalbook.com]
- 3. Trimethyl(phenoxy)silane | 1529-17-5 [chemicalbook.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Trimethyl(phenoxy)silane Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. rsc.org [rsc.org]
- 7. CAS 1529-17-5: Trimethylphenoxysilane | CymitQuimica [cymitquimica.com]
- 8. Trimethylphenoxysilane | C9H14OSi | CID 73720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
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- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
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